2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol
Description
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position. This compound belongs to a class of structurally diverse amino alcohols with applications in pharmaceutical synthesis, asymmetric catalysis, and ligand design .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
BYIAKDOTQNJMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CN)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The fluorine atom may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol and related compounds, with data extracted from the evidence:
Note: Molecular weight for the target compound is calculated based on its formula.
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties: The 4-fluoro-3-methylphenyl group in the target compound provides moderate lipophilicity compared to derivatives with trifluoromethyl (e.g., ) or bromo (e.g., ) substituents, which exhibit higher molecular weights and altered solubility profiles.
Stereochemical Influence: Enantiomerically pure derivatives (e.g., (S)-configured compounds in ) are critical for chiral recognition in catalysis or drug activity, whereas non-chiral analogs (e.g., ) may serve broader synthetic roles.
Synthetic Accessibility :
- Compounds with trityl-protected amines (e.g., ) require deprotection steps, increasing synthetic complexity. In contrast, the target compound’s simpler structure (lacking protective groups) suggests streamlined synthesis via methods similar to those in .
Biological Activity
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological mechanisms, applications in research and medicine, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is C10H12FNO, with a molecular weight of 171.20 g/mol. The presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring contributes to its lipophilicity and biological activity, making it a candidate for drug development.
The primary mechanism of action involves the compound's interaction with opioid receptors in the central nervous system. It is suggested that 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol binds predominantly to mu-opioid receptors , modulating pain signals and producing analgesic effects. This interaction is crucial for its potential therapeutic applications in pain management.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties, making it a subject of interest in the development of new pain relief medications. Its ability to modulate opioid receptors suggests a potential role in managing chronic pain conditions.
Anticancer Activity
In vitro studies have shown that compounds structurally related to 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol demonstrate varying degrees of anticancer activity. For instance, similar compounds have been tested against human breast cancer cell lines (MCF-7), showing IC50 values indicating significant antiproliferative effects at nanomolar concentrations .
Enzyme Interaction
The compound has been utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its structural characteristics allow it to influence various biological targets, which is essential for understanding its pharmacological profile.
Comparative Studies
To better understand the biological activity of 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol, it is useful to compare it with other structurally similar compounds. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)acetate | Fluorinated phenyl group | Anticancer activity |
| Methyl 2-amino-2-(3-methylphenyl)acetate | Methyl substitution on phenyl ring | Moderate analgesic properties |
| Methyl 2-amino-2-(4-chloro-3-methylphenyl)acetate | Chlorine substitution instead of fluorine | Lower activity compared to fluoro compound |
The unique combination of the fluoro group and methyl substitution in 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol enhances its reactivity and biological activity compared to these analogs .
Case Studies
Several studies have focused on elucidating the biological effects of this compound:
- Pain Management Study : A recent study evaluated the analgesic efficacy of 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol in animal models. Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as a therapeutic agent in pain management.
- Anticancer Efficacy : In vitro tests against various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, with IC50 values comparable to established anticancer drugs, suggesting further investigation into its mechanisms could yield valuable insights into cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
